![molecular formula C26H23ClFN3O4 B2726518 2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758703-82-1](/img/structure/B2726518.png)
2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. These include an amino group, a pyridine ring, a pyrano ring, and multiple substituents including chloro, fluoro, and methoxy groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of reactive groups like the amino group and nitrile group could allow for reactions such as substitution, addition, or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .科学的研究の応用
Synthesis and Chemical Reactivity
Research on pyridine and fused pyridine derivatives demonstrates the diverse synthetic routes and reactivity of these compounds. For instance, Al-Issa (2012) explored the synthesis of various pyridine carbonitriles, showcasing the adaptability of these frameworks in chemical synthesis S. A. Al-Issa, (2012). Similarly, the study by Ganapathy et al. (2015) on the structural analysis of a pyridine derivative through X-ray crystallography underscores the detailed structural elucidation that supports understanding the potential applications of these compounds J. Ganapathy, R. Jayarajan, G. Vasuki, Aravindhan Sanmargam, (2015).
Applications in Materials Science
The investigation into the structural and optical properties of pyrano[3,2-c] quinoline derivatives by Zeyada et al. (2016) reveals the potential of these compounds in materials science, particularly in thin film applications H. Zeyada, M. El-Nahass, M. M. El-Shabaan, (2016). This study, along with others examining the corrosion inhibition performance of pyranopyrazole derivatives M. Yadav, Laldeep Gope, Nilam Kumari, Premanand Yadav, (2016), indicates the significance of these heterocyclic compounds in developing new materials with specific desired properties.
Bioactive Potential
Research on the antimicrobial and anti-inflammatory activities of pyrazolo and pyridine derivatives highlights the bioactive potential of these molecules. For instance, El-ziaty et al. (2016) and El-Dean et al. (2016) have explored the synthesis of pyrazolopyranopyrimidinones and their antimicrobial properties, suggesting the therapeutic and biological relevance of these compounds A. K. El-ziaty, G. Bassioni, A. M. Hassan, H. Derbala, (2016), A. El-Dean, Shawkat A. Abdel-Mohsen, Y. Elossaily, Istabrak I. Hussein, (2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-4-(2-chloro-6-fluorophenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClFN3O4/c1-14-11-21-24(22(16(13-29)25(30)35-21)23-17(27)5-4-6-18(23)28)26(32)31(14)10-9-15-7-8-19(33-2)20(12-15)34-3/h4-8,11-12,22H,9-10,30H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPJUKSNAJQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)F)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chloro-6-fluorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

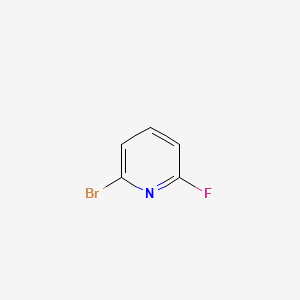
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)
![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)
![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2726440.png)
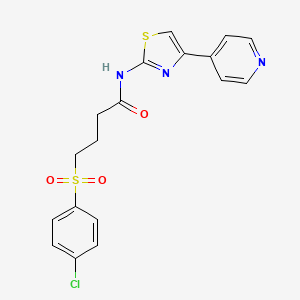
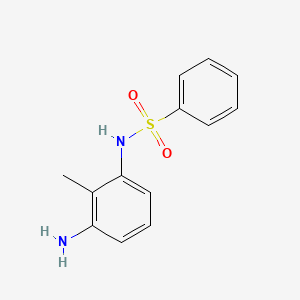
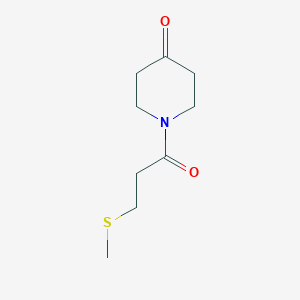
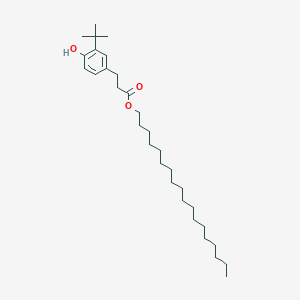
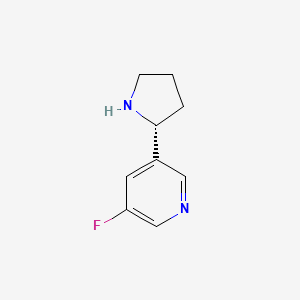
![3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate](/img/structure/B2726451.png)
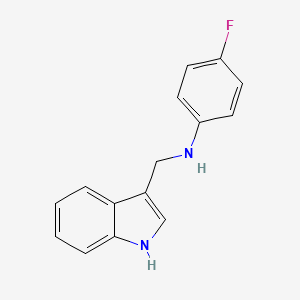
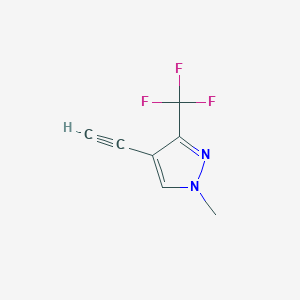
![1-(2-chlorophenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2726456.png)
![N-(3-Chloro-4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2726457.png)